molecular formula C5H6F2N6O11 B13410102 1,7-Difluoro-1,1,5,7,7-pentanitro-5-aza-3-oxaheptane CAS No. 80308-82-3

1,7-Difluoro-1,1,5,7,7-pentanitro-5-aza-3-oxaheptane

Katalognummer: B13410102
CAS-Nummer: 80308-82-3
Molekulargewicht: 364.13 g/mol
InChI-Schlüssel: SOLZWBGEHVEJDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,7-Difluoro-1,1,5,7,7-pentanitro-5-aza-3-oxaheptane is a chemical compound with the molecular formula C₅H₆F₂N₆O₁₁ and a molecular weight of 364.1315 g/mol It is characterized by the presence of multiple nitro groups, fluorine atoms, and a unique aza-oxa heptane structure

Vorbereitungsmethoden

The synthesis of 1,7-Difluoro-1,1,5,7,7-pentanitro-5-aza-3-oxaheptane involves multiple steps, typically starting with the preparation of intermediate compounds that are subsequently reacted under specific conditions to form the final product. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve large-scale reactions with optimized conditions to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

1,7-Difluoro-1,1,5,7,7-pentanitro-5-aza-3-oxaheptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.

    Substitution: The fluorine atoms and nitro groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .

Wissenschaftliche Forschungsanwendungen

1,7-Difluoro-1,1,5,7,7-pentanitro-5-aza-3-oxaheptane has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,7-Difluoro-1,1,5,7,7-pentanitro-5-aza-3-oxaheptane involves its interaction with molecular targets, leading to specific biochemical effects. The nitro groups and fluorine atoms play a crucial role in its reactivity and interactions with other molecules. The pathways involved may include the formation of reactive intermediates that can further react with biological or chemical targets .

Vergleich Mit ähnlichen Verbindungen

1,7-Difluoro-1,1,5,7,7-pentanitro-5-aza-3-oxaheptane can be compared with other similar compounds, such as:

    1,7-Difluoro-1,1,5,7,7-pentanitro-5-aza-3-oxahexane: Similar structure but with one less carbon atom.

    This compound: Similar structure but with different substituents.

The uniqueness of this compound lies in its specific arrangement of nitro groups, fluorine atoms, and the aza-oxa heptane backbone, which imparts distinct chemical and physical properties .

Eigenschaften

CAS-Nummer

80308-82-3

Molekularformel

C5H6F2N6O11

Molekulargewicht

364.13 g/mol

IUPAC-Name

N-[(2-fluoro-2,2-dinitroethoxy)methyl]-N-(2-fluoro-2,2-dinitroethyl)nitramide

InChI

InChI=1S/C5H6F2N6O11/c6-4(9(14)15,10(16)17)1-8(13(22)23)3-24-2-5(7,11(18)19)12(20)21/h1-3H2

InChI-Schlüssel

SOLZWBGEHVEJDE-UHFFFAOYSA-N

Kanonische SMILES

C(C([N+](=O)[O-])([N+](=O)[O-])F)N(COCC([N+](=O)[O-])([N+](=O)[O-])F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.